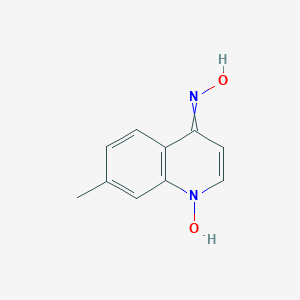
N-(1-hydroxy-7-methylquinolin-4-ylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-hydroxy-7-methylquinolin-4-ylidene)hydroxylamine is a nitrogen-containing heterocyclic compound It is a derivative of quinoline, which is a fundamental structure in many biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-7-methylquinolin-4-ylidene)hydroxylamine typically involves the reduction of 4-nitroquinoline 1-oxide. One common method is the reduction using phenylhydrazine, which yields the hydroxyamino derivative . The reaction is carried out in methanol, and the product is recrystallized to obtain pure crystals.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(1-hydroxy-7-methylquinolin-4-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced back to its nitro derivative.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, typical of quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as phenylhydrazine are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: 4-nitroquinoline 1-oxide.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
N-(1-hydroxy-7-methylquinolin-4-ylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Medicine: It is investigated for its potential use in developing new therapeutic agents.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of N-(1-hydroxy-7-methylquinolin-4-ylidene)hydroxylamine involves its interaction with cellular components. It can form DNA adducts, leading to mutations and potential carcinogenic effects . The compound generates reactive oxygen species, which cause oxidative damage to cellular components, including DNA .
類似化合物との比較
Similar Compounds
4-(Hydroxyamino)quinoline 1-oxide: A closely related compound with similar chemical properties.
Quinoxaline 1,4-di-N-oxides: These compounds share the N-oxide functional group and exhibit similar biological activities.
Uniqueness
N-(1-hydroxy-7-methylquinolin-4-ylidene)hydroxylamine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to form stable DNA adducts and generate reactive oxygen species sets it apart from other quinoline derivatives .
特性
CAS番号 |
13442-09-6 |
|---|---|
分子式 |
C10H10N2O2 |
分子量 |
190.2 g/mol |
IUPAC名 |
N-(1-hydroxy-7-methylquinolin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H10N2O2/c1-7-2-3-8-9(11-13)4-5-12(14)10(8)6-7/h2-6,13-14H,1H3 |
InChIキー |
WNAQAYBGPAAPHU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=NO)C=CN2O |
正規SMILES |
CC1=CC2=C(C=C1)C(=NO)C=CN2O |
同義語 |
7-METHYL-4-HYDROXYLAMINOQUINOLINE1-OXIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















